molecular formula C6H11OP B103662 1-Methylphosphorinan-4-one CAS No. 16327-48-3

1-Methylphosphorinan-4-one

Cat. No.: B103662
CAS No.: 16327-48-3
M. Wt: 130.12 g/mol
InChI Key: CGWKFVCVSUVZNG-UHFFFAOYSA-N
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Description

1-Methylphosphorinan-4-one is an organophosphorus compound with the molecular formula C6H11OP It is a heterocyclic compound containing a phosphorus atom within a six-membered ring

Synthetic Routes and Reaction Conditions:

    Synthesis from Phenylphosphine: One method involves the reaction of phenylphosphine with acrylonitrile in the presence of potassium hydroxide and acetonitrile. The reaction mixture is cooled and stirred, leading to the formation of bis(2-cyanoethyl)phenylphosphine.

    Cyclization Reactions: Another approach involves cyclization reactions where appropriate precursors undergo ring closure to form the phosphorinanone ring structure.

Industrial Production Methods: Industrial production methods for 4-phosphorinanone, 1-methyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions where the phosphorus atom is oxidized to higher oxidation states.

    Reduction: Reduction reactions can convert the phosphorinanone to its corresponding phosphine derivative.

    Substitution: The compound can participate in substitution reactions where functional groups on the ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkyl halides, and other electrophiles.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Halogenated or alkylated phosphorinanones.

Scientific Research Applications

1-Methylphosphorinan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylphosphorinan-4-one involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the ring can form strong bonds with various biological molecules, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific derivative and its application.

Q & A

Q. What analytical techniques are recommended for quantifying 1-Methylphosphorinan-4-one in complex matrices, and how can data reproducibility be ensured?

Basic Research Focus
Liquid chromatography (LC) coupled with mass spectrometry (MS) is widely used for quantification. To ensure reproducibility:

  • Sample Preparation : Maintain a minimum sample mass of 0.5 g to ensure homogeneity .
  • Calibration Standards : Use certified reference materials with traceable purity.
  • Data Reporting : Report results in SI units with valid significant digits and avoid reporting values below the limit of detection as "< LOD" .
  • Interlaboratory Validation : Participate in proficiency testing programs to identify systematic biases, as described in phosphorus flame retardant studies .

Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?

Basic Research Focus
Key methodological considerations include:

  • Reaction Conditions : Control temperature (±2°C) and pH to minimize side reactions (e.g., hydrolysis or oxidation). Use inert atmospheres (N₂/Ar) for air-sensitive intermediates .
  • Catalyst Selection : Evaluate organocatalysts or transition-metal catalysts for stereochemical control.
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and monitor fractions via thin-layer chromatography (TLC) .

Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., NMR, IR) during structural elucidation?

Advanced Research Focus

  • Multi-Technique Validation : Cross-validate NMR results with high-resolution MS and X-ray crystallography.
  • Statistical Outlier Detection : Apply Grubbs' test to identify anomalous data points, as recommended in interlaboratory proficiency testing protocols .
  • Dynamic NMR Experiments : Use variable-temperature NMR to resolve overlapping signals caused by conformational flexibility .

Q. How does the stereochemical configuration of this compound influence its reactivity in organocatalytic reactions?

Advanced Research Focus

  • Stereoelectronic Effects : Perform density functional theory (DFT) calculations to map orbital interactions (e.g., hyperconjugation in phosphorinanone rings).
  • Kinetic Isotope Studies : Compare reaction rates of isotopically labeled enantiomers to identify rate-determining steps .
  • Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak®) to separate enantiomers and assess enantiomeric excess (ee) .

Q. What methodological frameworks are recommended for studying the biological activity of this compound derivatives?

Advanced Research Focus

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinase or phosphatase assays) using fluorogenic substrates. Include controls with known inhibitors (e.g., LY294002 for PI3K pathways) .
  • Binding Affinity Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .
  • ADME Profiling : Evaluate metabolic stability using liver microsomes and simulate pharmacokinetics via compartmental modeling .

Q. How can researchers address discrepancies in thermal stability data for this compound under varying experimental conditions?

Advanced Research Focus

  • Controlled Degradation Studies : Conduct thermogravimetric analysis (TGA) at multiple heating rates (e.g., 5–20°C/min) to model degradation kinetics.
  • Statistical Consistency Checks : Apply principal component analysis (PCA) to identify outlier datasets, as demonstrated in proficiency testing workflows .
  • Environmental Controls : Standardize humidity and oxygen levels during experiments to isolate degradation pathways .

Q. What chromatographic systems are suitable for separating this compound from structurally similar byproducts?

Basic Research Focus

  • HPLC Method : Use a C18 column with a phosphate buffer (pH 2.5)/methanol gradient. Adjust the mobile phase ratio (40:60 to 70:30) to optimize resolution .
  • Detection : Pair with UV detection at 210–220 nm for phosphorinanone absorption bands.
  • System Suitability : Validate column efficiency (N ≥ 2000 plates) and tailing factor (T ≤ 1.5) per pharmacopeial guidelines .

Q. What computational tools are available to predict the reactivity of this compound in novel synthetic pathways?

Advanced Research Focus

  • Retrosynthesis AI : Leverage databases like Reaxys or Pistachio to propose one-step synthetic routes and score precursor feasibility .
  • Reaction Mechanism Modeling : Use Gaussian or ORCA software to simulate transition states and activation energies .
  • Machine Learning : Train models on existing reaction datasets to predict regioselectivity in phosphorylation reactions .

Q. How should researchers design stability-indicating assays for this compound under accelerated storage conditions?

Basic Research Focus

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/alkaline hydrolysis.
  • Analytical Specificity : Ensure chromatographic methods resolve degradation products (e.g., oxidized or dimerized species) .
  • Validation Parameters : Assess precision (RSD ≤ 2%), accuracy (recovery 98–102%), and linearity (R² ≥ 0.995) .

Q. What approaches are recommended for reconciling conflicting biological activity data across different cell lines or assays?

Advanced Research Focus

  • Dose-Response Curves : Generate EC₅₀/IC₅₀ values in at least three independent replicates to assess reproducibility.
  • Cell Line Authentication : Use STR profiling to confirm cell line identity and avoid cross-contamination .
  • Pathway Analysis : Integrate transcriptomic or proteomic data to identify off-target effects or compensatory mechanisms .

Properties

CAS No.

16327-48-3

Molecular Formula

C6H11OP

Molecular Weight

130.12 g/mol

IUPAC Name

1-methylphosphinan-4-one

InChI

InChI=1S/C6H11OP/c1-8-4-2-6(7)3-5-8/h2-5H2,1H3

InChI Key

CGWKFVCVSUVZNG-UHFFFAOYSA-N

SMILES

CP1CCC(=O)CC1

Canonical SMILES

CP1CCC(=O)CC1

Synonyms

1-Methylphosphorinan-4-one

Origin of Product

United States

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